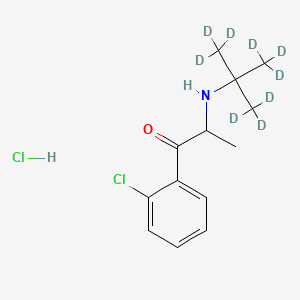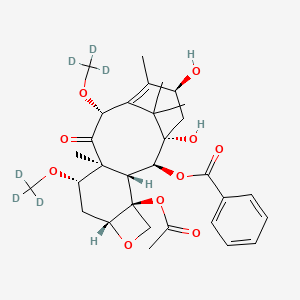
6-Hydroxymethyletoricoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyletoricoxib is a member of bipyridines . It is an analog of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Molecular Structure Analysis
The molecular formula of this compound is C18H15ClN2O3S . The IUPAC name is [5- [5-chloro-3- (4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol . The molecular weight is 374.8 g/mol .Scientific Research Applications
Antioxidant Activity Analysis : One study discusses a range of tests to determine antioxidant activity, which may be applicable to compounds like 6-Hydroxymethyletoricoxib. These methods include the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test, among others. They are crucial for understanding the antioxidant properties of various compounds (Munteanu & Apetrei, 2021).
Neurotoxin Studies : Another research area involves studying neurotoxins like 6-Hydroxydopamine, which could provide insights into the effects of similar compounds. Such studies are significant in understanding neurodegenerative diseases and in developing experimental models for conditions like Parkinson's disease (Hanrott et al., 2006).
Neuroprotection Research : Investigations into compounds like 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) reveal their neuroprotective potential and effects on inflammation, apoptosis, and oxidative stress in cerebral ischemia/reperfusion models. This aligns with the potential therapeutic applications of this compound in neuroprotection (Kryl'skii et al., 2021).
Cancer Research : Hydroxyurea, structurally related to this compound, has been studied for its inhibitory effects on human immunodeficiency virus-type 1 replication and in the treatment of several human diseases, including cancer. This suggests potential applications of this compound in similar domains (Lori et al., 1994).
Cardiovascular Applications : The effects of compounds like 6-Hydroxydopamine on the development of hypertension, as studied in rats, might provide insights into the cardiovascular applications of this compound (Finch et al., 1973).
Mechanism of Action
Target of Action
6-Hydroxymethyletoricoxib, also known as 6’-Desmethyl-6’-methylhydroxy Etoricoxib, is a selective cyclo-oxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for the synthesis of prostanoids involved in pathological processes, such as acute and chronic inflammatory states .
Mode of Action
The compound works by inhibiting the COX-2 enzyme, which in turn results in reduced synthesis of pro-inflammatory prostaglandins . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.
Biochemical Pathways
By inhibiting the COX-2 enzyme, this compound disrupts the biochemical pathway that leads to the production of pro-inflammatory prostaglandins . This disruption can have downstream effects on other inflammatory processes in the body.
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism primarily by the CYP3A4 enzyme, with ancillary roles played by CYP2C9, 2D6, and 1A2 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability in the body.
Result of Action
The primary result of the action of this compound is the reduction of inflammation and associated symptoms. By inhibiting the COX-2 enzyme and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms such as pain and swelling associated with conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Biochemical Analysis
Biochemical Properties
6-Hydroxymethyletoricoxib interacts with several enzymes, proteins, and other biomolecules. It is primarily metabolized by the enzyme CYP3A4, with ancillary roles played by CYP2C9, 2D6, and 1A2 . The nature of these interactions involves the conversion of Etoricoxib to this compound .
Cellular Effects
The cellular effects of this compound are largely tied to its parent compound, Etoricoxib. As a COX-2 inhibitor, Etoricoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . It is reasonable to assume that this compound, as a metabolite, may contribute to these effects.
Molecular Mechanism
Given its origin from Etoricoxib, it is likely that it may also exert its effects through the inhibition of the COX-2 enzyme . This inhibition reduces the production of prostaglandins that mediate pain and inflammation.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Etoricoxib have shown that it can cause cardiovascular adverse effects with long-term use
Metabolic Pathways
This compound is involved in the metabolic pathway of Etoricoxib, where it is formed as a metabolite. The enzymes CYP3A4, CYP2C9, 2D6, and 1A2 are involved in this metabolic process .
Properties
IUPAC Name |
[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWZQQMIZJGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-41-0 |
Source


|
| Record name | 6'-Hydroxymethyl etoricoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-HYDROXYMETHYL ETORICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)



![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)









